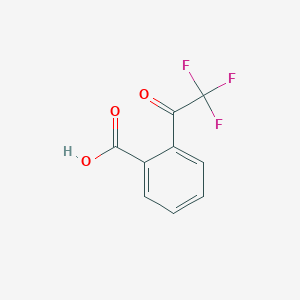

2-(2,2,2-Trifluoroacetyl)benzoic acid

Description

BenchChem offers high-quality 2-(2,2,2-Trifluoroacetyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,2,2-Trifluoroacetyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2,2-trifluoroacetyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O3/c10-9(11,12)7(13)5-3-1-2-4-6(5)8(14)15/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHWIGQIDDOODZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645214 | |

| Record name | 2-(Trifluoroacetyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203124-56-5 | |

| Record name | 2-(Trifluoroacetyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Carboxy-2,2,2,-trifluoroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2,2,2-Trifluoroacetyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the proposed synthesis of 2-(2,2,2-Trifluoroacetyl)benzoic acid, a molecule of significant interest in medicinal chemistry and drug development. While a direct, peer-reviewed synthesis protocol for this specific compound is not extensively documented in publicly available literature, this paper constructs a robust and scientifically grounded synthetic strategy based on well-established principles of organic chemistry. The proposed methodology leverages the reactivity of phthalic anhydride and the acylating power of trifluoroacetic anhydride.

Introduction: The Significance of Trifluoromethylated Aromatics

Trifluoromethylated compounds are of paramount importance in the pharmaceutical and agrochemical industries. The incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 2-(2,2,2-Trifluoroacetyl)benzoic acid, as a trifluoromethylated keto-acid, represents a valuable building block for the synthesis of more complex and potentially bioactive molecules. Its bifunctional nature, possessing both a carboxylic acid and a trifluoromethyl ketone, allows for a diverse range of subsequent chemical transformations.

Proposed Primary Synthetic Route: Acylation of Phthalic Anhydride

The most plausible and efficient route for the synthesis of 2-(2,2,2-Trifluoroacetyl)benzoic acid is through the acylation of phthalic anhydride using trifluoroacetic anhydride (TFAA). This approach is predicated on the nucleophilic attack on one of the carbonyl carbons of phthalic anhydride, leading to the opening of the anhydride ring.

Mechanistic Rationale

The reaction is proposed to proceed via the formation of a mixed anhydride intermediate. Trifluoroacetic anhydride is a highly reactive acylating agent due to the strong electron-withdrawing nature of the two trifluoromethyl groups. It is capable of activating one of the carboxyl groups of a transiently formed phthalic acid mono-trifluoroacetate, which would be in equilibrium with phthalic anhydride and trifluoroacetic acid. This mixed anhydride is then susceptible to intramolecular rearrangement or further reaction to yield the desired product.

Alternatively, a direct Friedel-Crafts-type acylation mechanism, while less likely without a strong Lewis acid catalyst, cannot be entirely ruled out, especially at elevated temperatures. However, the formation of a mixed anhydride is the more chemically intuitive pathway.

Detailed Experimental Protocol (Proposed)

This protocol is a well-reasoned, hypothetical procedure based on analogous chemical transformations. Researchers should perform small-scale trials to optimize conditions.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| Phthalic Anhydride | C₈H₄O₃ | 148.12 | ≥99% |

| Trifluoroacetic Anhydride (TFAA) | C₄F₆O₃ | 210.03 | ≥99% |

| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ≥99.8% |

| Anhydrous Pyridine | C₅H₅N | 79.10 | ≥99.8% |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M (aq) |

| Saturated Sodium Chloride Solution (Brine) | NaCl | 58.44 | (aq) |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add phthalic anhydride (14.8 g, 100 mmol) and anhydrous dichloromethane (100 mL).

-

Addition of Reagents: Cool the resulting suspension to 0 °C in an ice bath. Slowly add trifluoroacetic anhydride (23.1 g, 110 mmol, 1.1 equivalents) to the dropping funnel and add it dropwise to the stirred suspension over 30 minutes.

-

Reaction Progression: After the addition is complete, add anhydrous pyridine (8.7 g, 110 mmol, 1.1 equivalents) dropwise. The pyridine acts as a nucleophilic catalyst and an acid scavenger. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and slowly quench with 1 M hydrochloric acid (50 mL) to neutralize the pyridine and hydrolyze any remaining trifluoroacetic anhydride.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1 M HCl (2 x 50 mL), water (50 mL), and saturated brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography on silica gel to afford pure 2-(2,2,2-Trifluoroacetyl)benzoic acid.

Visualization of the Proposed Workflow

Caption: Proposed workflow for the synthesis of 2-(2,2,2-Trifluoroacetyl)benzoic acid.

Expected Characterization of 2-(2,2,2-Trifluoroacetyl)benzoic acid

The successful synthesis of the target compound should be confirmed by a combination of spectroscopic methods.

Spectroscopic Data (Predicted)

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7.5-8.2 ppm. A broad singlet for the carboxylic acid proton (>10 ppm). |

| ¹³C NMR | Carbonyl carbons for the ketone and carboxylic acid in the downfield region (165-190 ppm). A quartet for the trifluoromethyl carbon due to C-F coupling. Aromatic carbons in the range of 125-140 ppm. |

| ¹⁹F NMR | A singlet for the three equivalent fluorine atoms of the -CF₃ group. |

| IR Spectroscopy | A broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹). Two distinct C=O stretches for the ketone and carboxylic acid (~1680-1720 cm⁻¹). C-F stretching bands (~1100-1300 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₉H₅F₃O₃. |

Alternative Synthetic Strategies

While the acylation of phthalic anhydride is the most direct proposed route, other strategies could be considered:

-

Friedel-Crafts Acylation of a Protected Benzoic Acid: A protected benzoic acid derivative (e.g., an ester) could be subjected to Friedel-Crafts acylation with trifluoroacetic anhydride in the presence of a strong Lewis acid, followed by deprotection. This route may suffer from regioselectivity issues.

-

Oxidation of a Precursor: Synthesis of 2-(1-hydroxy-2,2,2-trifluoroethyl)benzoic acid followed by oxidation to the corresponding ketone.

The proposed primary route is favored due to its likely higher efficiency and atom economy.

Safety Considerations

-

Trifluoroacetic anhydride (TFAA) is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Pyridine is a flammable and toxic liquid. It should also be handled in a fume hood.

-

The reaction should be conducted under an inert atmosphere to prevent the reaction of TFAA with atmospheric moisture.

Conclusion

This technical guide outlines a scientifically sound and plausible synthetic route for 2-(2,2,2-Trifluoroacetyl)benzoic acid, a valuable building block for drug discovery and development. The proposed method, based on the acylation of phthalic anhydride with trifluoroacetic anhydride, offers a direct and potentially high-yielding approach. While this protocol is presented as a well-reasoned hypothesis due to the lack of a directly published procedure, it provides a strong foundation for researchers to develop a robust and validated synthesis of this important trifluoromethylated aromatic compound. Careful optimization and thorough characterization will be crucial for the successful implementation of this synthetic strategy.

References

While a direct synthesis of 2-(2,2,2-Trifluoroacetyl)benzoic acid is not extensively documented, the principles underlying the proposed synthesis are supported by a vast body of chemical literature. The following references provide context for the reactivity of the reagents and the types of transformations involved.

- Friedel-Crafts and Related Reactions. Olah, G. A., Ed. Wiley-Interscience: New York, 1963-1964; Vols. 1-4.

-

Trifluoroacetic Anhydride as a Reagent in Organic Synthesis. Tedder, J. M. Chem. Rev.1955 , 55 (5), 787–827. [Link]

- The Use of Trifluoroacetic Anhydride in Organic Synthesis. Eid, N. M.; Abdel-Rahman, A. A.-H. Egypt. J. Chem.2019, 62 (Special Issue (The 9th International Conference on Heterocyclic Chemistry)), 1-13.

- Reactions of Phthalic Anhydride. S. Gabriel. Ber. Dtsch. Chem. Ges.1887, 20 (2), 2224–2226. (Classic literature on the reactivity of phthalic anhydride).

An In-depth Technical Guide to 2-(2,2,2-Trifluoroacetyl)benzoic Acid: A Strategic Approach for Researchers

To the esteemed researchers, scientists, and drug development professionals,

This technical guide addresses the compound 2-(2,2,2-Trifluoroacetyl)benzoic acid (CAS 203124-56-5) . It is important to note at the outset that publicly accessible, peer-reviewed data specifically for this particular positional isomer is scarce. Therefore, this document adopts a scientifically rigorous, predictive approach, leveraging established principles of organic chemistry and drawing upon data from closely related structural analogs. As a Senior Application Scientist, my objective is to provide a robust framework for understanding, synthesizing, and potentially utilizing this compound, empowering you to pioneer its exploration.

The Molecular Architecture and Its Implications

2-(2,2,2-Trifluoroacetyl)benzoic acid is a fascinating molecule, wedding a benzoic acid core to an ortho-positioned trifluoroacetyl group. This specific arrangement suggests unique chemical characteristics driven by the interplay of sterics and electronics.

-

The Trifluoroacetyl Moiety : This powerful electron-withdrawing group is expected to significantly increase the acidity of the carboxylic acid proton compared to benzoic acid itself. The trifluoromethyl (-CF₃) group is a potent bioisostere for other groups in medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity.

-

The Ortho-Substitution Pattern : The close proximity of the bulky trifluoroacetyl and carboxylic acid groups will likely force the carboxyl group out of the plane of the benzene ring. This "ortho-effect" can influence the molecule's acidity and reactivity in predictable ways, primarily through steric inhibition of resonance.[1][2]

Below is the chemical structure of the target compound.

Caption: Chemical structure of 2-(2,2,2-Trifluoroacetyl)benzoic acid.

Proposed Synthesis: A Modern Approach to Aryl Trifluoromethyl Ketones

While a specific, validated synthesis for 2-(2,2,2-Trifluoroacetyl)benzoic acid is not readily found in the literature, a highly plausible and efficient route can be adapted from contemporary methods for the trifluoromethylation of benzoic acids. A notable advancement in this area involves the in-situ activation of a carboxylic acid followed by nucleophilic substitution with a trifluoromethyl source.[3][4]

The proposed reaction proceeds by activating the carboxylic acid group with an anhydride, such as trifluoroacetic anhydride (TFAA), to form a mixed anhydride intermediate. This intermediate is then susceptible to nucleophilic attack by the trifluoromethyl anion, generated from a suitable precursor like trimethyl(trifluoromethyl)silane (TMSCF₃).

Caption: Proposed synthetic workflow for 2-(2,2,2-Trifluoroacetyl)benzoic acid.

Experimental Protocol (Proposed)

This protocol is adapted from the general procedure for the trifluoromethylation of benzoic acids.[4] Optimization will be necessary for this specific substrate.

-

Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the starting benzoic acid (1 equivalent).

-

Solvent and Reagents : Add a suitable anhydrous solvent (e.g., THF, Dichloromethane). Add the activating anhydride (e.g., Trifluoroacetic Anhydride, 1.5 equivalents).

-

Trifluoromethyl Source : Add trimethyl(trifluoromethyl)silane (TMSCF₃, 2.0 equivalents).

-

Initiation : Add a fluoride source (e.g., CsF or TBAF, catalytic amount) to initiate the reaction.

-

Reaction Conditions : Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS for the consumption of the starting material.

-

Workup : Upon completion, quench the reaction with aqueous HCl. Extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification : Purify the crude product by column chromatography on silica gel to obtain the desired 2-(2,2,2-Trifluoroacetyl)benzoic acid.

Physicochemical and Spectroscopic Profile (Predicted)

The following properties are predicted based on the known characteristics of its isomers and related compounds.

| Property | Predicted Value/Characteristic | Rationale/Reference |

| Molecular Formula | C₉H₅F₃O₃ | Based on chemical structure. |

| Molecular Weight | 218.13 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Typical appearance for similar aromatic carboxylic acids.[5] |

| Solubility | Soluble in common organic solvents (e.g., Methanol, THF, Acetone); low solubility in water. | General solubility for benzoic acid derivatives. |

| ¹H NMR | Aromatic protons (4H) in the range of 7.5-8.2 ppm, likely showing complex splitting. A broad singlet for the carboxylic acid proton (>10 ppm). | The electron-withdrawing trifluoroacetyl group will shift aromatic protons downfield. The carboxylic acid proton is typically a broad, downfield signal.[6] |

| ¹³C NMR | Carbonyl carbons (C=O) for the ketone and carboxylic acid in the range of 165-190 ppm. Aromatic carbons from 120-140 ppm. The CF₃ carbon will appear as a quartet due to C-F coupling. | The chemical shifts are characteristic for these functional groups.[7] |

| ¹⁹F NMR | A singlet around -70 to -80 ppm. | Characteristic chemical shift for a CF₃ group adjacent to a carbonyl. |

| IR Spectroscopy | A broad O-H stretch from ~2500-3300 cm⁻¹. Two C=O stretches: one for the carboxylic acid (~1700-1720 cm⁻¹) and one for the ketone (~1680-1700 cm⁻¹). C-F stretches around 1100-1300 cm⁻¹. | These are characteristic vibrational frequencies for the respective functional groups in aromatic systems.[8][9] The ketone carbonyl will likely be at a slightly lower wavenumber due to conjugation with the aromatic ring. |

| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z = 218. Fragments corresponding to the loss of -OH (m/z = 201), -COOH (m/z = 173), and -COCF₃ (m/z = 121). A prominent peak for the CF₃⁺ ion at m/z = 69. | Fragmentation patterns for benzoic acids typically involve losses of the carboxylic acid functional group. The trifluoroacetyl group will also lead to characteristic fragments.[10] |

Potential Applications in Drug Discovery and Medicinal Chemistry

While this specific molecule has no documented applications, its structural motifs are highly relevant in pharmaceutical sciences. Benzoic acid derivatives are a cornerstone in drug design, serving as intermediates and active compounds with a wide range of biological activities, including antifungal and antibacterial properties.[11][12][13]

The introduction of a trifluoromethyl ketone provides several strategic advantages:

-

Enzyme Inhibition : Trifluoromethyl ketones are known to be potent inhibitors of various enzymes, particularly serine and cysteine proteases. The ketone's carbonyl carbon is highly electrophilic and can form a stable hemiacetal or hemiketal adduct with active site nucleophiles (e.g., serine's hydroxyl or cysteine's thiol group), leading to reversible or irreversible inhibition.

-

Bioisosterism and Metabolic Stability : The trifluoroacetyl group can act as a bioisostere for other functional groups, potentially improving binding interactions with biological targets. The C-F bond is exceptionally strong, which often imparts metabolic stability to the molecule, a desirable trait for drug candidates.

-

Building Block for Heterocycles : The ortho-relationship between the ketone and the carboxylic acid provides a versatile handle for synthesizing a variety of heterocyclic scaffolds, such as isatins and quinolones, which are prevalent in many biologically active compounds.[14][15]

Given these features, 2-(2,2,2-Trifluoroacetyl)benzoic acid could be a valuable building block for developing novel inhibitors for enzymes implicated in various diseases or as a precursor to complex heterocyclic drugs.[16]

Safety and Handling

No specific safety data sheet (SDS) is available for CAS 203124-56-5. However, based on the GHS classifications for its isomers, such as 3-(2,2,2-trifluoroacetyl)benzoic acid, the following hazards should be anticipated:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Recommended Precautions:

-

Handling : Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

-

Storage : Store in a tightly sealed container in a cool, dry place, away from moisture.

-

Disposal : Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Outlook

2-(2,2,2-Trifluoroacetyl)benzoic acid represents an underexplored area of chemical space. While direct experimental data is lacking, a comprehensive analysis of its structural analogs and the principles of organic chemistry allows for the construction of a robust, predictive profile. The proposed synthetic route offers a clear and viable path to obtaining this compound, which holds significant potential as a versatile building block in medicinal chemistry, particularly for the development of novel enzyme inhibitors and complex heterocyclic systems.

It is my hope that this guide will serve as a valuable resource, providing both the foundational knowledge and the practical framework necessary to inspire and facilitate your research endeavors with this promising molecule.

References

- Google Patents. (n.d.). US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids.

-

PubChem. (n.d.). 2-(2,2,2-Trifluoroethoxy)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Fatlawi, A. A., et al. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC - PubMed Central. Retrieved from [Link]

-

Quora. (2018). Is trifluoroacetic acid more acidic than benzoic acid?. Retrieved from [Link]

-

Liu, X., et al. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23(13), 4930-4934. Retrieved from [Link]

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

-

ResearchGate. (2014). ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. Retrieved from [Link]

-

ResearchGate. (2016). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Retrieved from [Link]

-

Snowhite Chemical Co.,LTD. (n.d.). Pharmaceutical applications of benzoic acid. Retrieved from [Link]

-

Khan Academy. (2022). How does ortho-effect work in benzoic acids? | Acidic and Basic strength. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof.

-

SpectraBase. (n.d.). 2-Hydroxybenzoic acid, 2,2,2-trifluoroethyl, tirfluoroacetate diester. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Retrieved from [Link]

-

ResearchGate. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

-

MDPI. (2003). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Spectra of Benzoic acid in the Fruit juice sample and matching form NIST Library. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

CORE. (n.d.). Infrared Spectra and Molecular Configuration of Benzoic Acid. Retrieved from [Link]

-

PubMed. (1995). Signal enhancement for gradient reverse-phase high-performance liquid chromatography-electrospray ionization mass spectrometry analysis with trifluoroacetic and other strong acid modifiers by postcolumn addition of propionic acid and isopropanol. Retrieved from [Link]

-

ACS Publications. (2010). Mass Spectrometric-Based Stable Isotopic 2-Aminobenzoic Acid Glycan Mapping for Rapid Glycan Screening of Biotherapeutics. Retrieved from [Link]

-

Quora. (2016). What is the IR spectrum of benzoic acid? How is it determined?. Retrieved from [Link]

Sources

- 1. quora.com [quora.com]

- 2. youtube.com [youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones [organic-chemistry.org]

- 5. 3-(2,2,2-trifluoroacetyl)benzoic acid;CAS No.:213598-05-1 [chemshuttle.com]

- 6. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. rsc.org [rsc.org]

- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. preprints.org [preprints.org]

- 13. snowhitechem.com [snowhitechem.com]

- 14. 91-56-5 CAS MSDS (Isatin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 15. Isatin | 91-56-5 [chemicalbook.com]

- 16. 2-[(2,2,2-Trifluoroacetyl)amino]benzoic Acid|CAS 19165-29-8 [benchchem.com]

Spectroscopic Characterization of 2-(2,2,2-Trifluoroacetyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,2,2-Trifluoroacetyl)benzoic acid is a fascinating molecule that holds significant potential in medicinal chemistry and materials science. The presence of a trifluoroacetyl group, a strong electron-withdrawing moiety, ortho to a carboxylic acid on a benzene ring, imparts unique electronic and steric properties. These characteristics can influence intermolecular interactions, reactivity, and biological activity, making a thorough spectroscopic analysis essential for its application and development.

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-(2,2,2-trifluoroacetyl)benzoic acid. Due to the limited availability of published experimental data for this specific compound, this guide will synthesize information from analogous compounds, namely 2-acetylbenzoic acid and 2,2,2-trifluoroacetophenone, to predict its spectral features. This approach, grounded in fundamental spectroscopic principles and the well-documented effects of these functional groups, offers a robust framework for researchers synthesizing or working with this molecule.

Molecular Structure and Key Features

The structure of 2-(2,2,2-trifluoroacetyl)benzoic acid presents a sterically crowded environment around the ortho-substituents. This "ortho effect" can lead to through-space interactions and restricted bond rotation, influencing the molecule's conformation and, consequently, its spectroscopic signatures.

Caption: Molecular structure of 2-(2,2,2-Trifluoroacetyl)benzoic acid.

Predicted Spectroscopic Data

The following sections detail the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for 2-(2,2,2-trifluoroacetyl)benzoic acid. These predictions are based on the analysis of structurally similar compounds and established spectroscopic correlations.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be characterized by signals in the aromatic region and a broad singlet for the carboxylic acid proton. The electron-withdrawing nature of both the trifluoroacetyl and carboxylic acid groups will deshield the aromatic protons, shifting them downfield.

| Predicted ¹H NMR Data | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~11-13 | br s |

| ~8.2-8.4 | d |

| ~7.8-8.0 | t |

| ~7.6-7.8 | m |

-

Expertise & Experience: The broadness of the carboxylic acid proton signal is due to hydrogen bonding and exchange with trace amounts of water in the solvent. Its chemical shift can be highly dependent on concentration and solvent. The aromatic protons will exhibit complex splitting patterns due to ortho, meta, and para couplings. The proton ortho to the carboxylic acid is expected to be the most deshielded due to the anisotropic effect of the carbonyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be distinguished by the presence of two carbonyl carbons and the characteristic quartet of the trifluoromethyl group's carbon.

| Predicted ¹³C NMR Data | |

| Chemical Shift (δ, ppm) | Assignment |

| ~185-190 (q) | -COCF₃ |

| ~165-170 | -COOH |

| ~135-140 | Ar-C (quaternary) |

| ~130-135 | Ar-CH |

| ~125-130 | Ar-CH |

| ~120-125 | Ar-CH |

| ~115-120 (q) | -CF₃ |

-

Expertise & Experience: The trifluoroacetyl carbonyl carbon will appear as a quartet due to coupling with the three fluorine atoms. Similarly, the trifluoromethyl carbon will also be a quartet with a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons are influenced by the substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the trifluoroacetyl groups.

| Predicted IR Data | |

| Wavenumber (cm⁻¹) | Functional Group |

| 2500-3300 (broad) | O-H |

| ~1720-1740 | C=O |

| ~1680-1700 | C=O |

| ~1600, ~1470 | C=C |

| 1100-1300 (strong) | C-F |

-

Expertise & Experience: The O-H stretch of the carboxylic acid will be a very broad band due to hydrogen bonding. The presence of two distinct C=O stretching bands will be a key feature, with the trifluoroacetyl carbonyl appearing at a higher wavenumber due to the electron-withdrawing effect of the fluorine atoms. The C-F stretches will be strong and are characteristic of trifluoromethylated compounds[1].

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns related to the loss of functional groups.

| Predicted Mass Spectrometry Data | |

| m/z | Assignment |

| 232 | [M]⁺ (Molecular Ion) |

| 213 | [M - F]⁺ |

| 185 | [M - COOH]⁺ |

| 163 | [M - CF₃]⁺ |

| 145 | [M - COCF₃]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

| 69 | [CF₃]⁺ |

-

Expertise & Experience: The fragmentation will likely be initiated by the loss of small, stable fragments such as fluorine or the carboxylic acid group. Alpha-cleavage adjacent to the carbonyl groups is a common fragmentation pathway for ketones and carboxylic acids. The presence of a peak at m/z 69 is a strong indicator of a CF₃ group.

Experimental Protocols

The following are generalized protocols for the spectroscopic characterization of a newly synthesized sample of 2-(2,2,2-trifluoroacetyl)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: General workflow for NMR spectroscopic analysis.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard single-pulse experiment is typically sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR).

Infrared (IR) Spectroscopy

Caption: General workflow for IR spectroscopic analysis.

-

Sample Preparation: For a solid sample, either prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk, or use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid directly on the ATR crystal.

-

Data Acquisition: Record a background spectrum of the empty sample compartment (or clean ATR crystal). Then, record the sample spectrum.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Caption: General workflow for mass spectrometric analysis.

-

Sample Introduction: The sample can be introduced directly into the mass spectrometer via a direct insertion probe or as the eluent from a gas chromatograph (GC) or liquid chromatograph (LC).

-

Ionization: For a relatively small organic molecule, Electron Ionization (EI) is a common technique that provides detailed fragmentation information. Electrospray Ionization (ESI) is a softer ionization technique that is useful for obtaining the molecular ion peak with minimal fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and interpret the fragmentation pattern to confirm the structure.

Conclusion

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9905, 2,2,2-Trifluoroacetophenone. [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]

-

NIST. 2-Acetylbenzoic acid. [Link]

-

NIST. 2-Acetylbenzoic acid. [Link]

-

ResearchGate. (2019). Reactivity comparison of trifluoroacetophenone and acetophenone. [Link]

-

ScienceDirect. (2011). Infrared study of trifluoroacetic acid unpurified synthetic peptides in aqueous solution. [Link]

-

Exner, O., & Fiedler, P. (2004). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. Physical Chemistry Chemical Physics, 6(14), 3687-3694. [Link]

-

ACS Publications. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. [Link]

-

National Center for Biotechnology Information. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]

-

ScienceDirect. (2011). Infrared study of trifluoroacetic acid unpurified synthetic peptides in aqueous solution. [Link]

-

ACS Publications. (2019). IR Spectra of Hydrogen-Bonded Complexes of Trifluoroacetic Acid with Acetone and Diethyl Ether in the Gas Phase. Interaction between C–H and O–H Stretching Vibrations. [Link]

-

SIELC Technologies. 2-Acetylbenzoic acid. [Link]

-

ResearchGate. (2005). Analysis of the ortho effect: Acidity of 2-substituted benzoic acids. [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]

-

The Royal Society of Chemistry. (2006). Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds. [Link]

-

Chegg. (2016). Solved Shown below is the IR spectrum for trifluoroacetic. [Link]

-

ResearchGate. (2017). 13C NMR spectrum of c (TFA-D, 298K, 600MHz). [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

-

YouTube. (2012). Introduction to IR Spectroscopy. Ketones. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]

-

Quora. (2016). What is the IR spectrum of benzoic acid? How is it determined? [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

ResearchGate. (2007). Infrared matrix-isolation spectroscopy of trifluoroacetic acid hydrates. [Link]

-

NIST. Acetophenone. [Link]

Sources

2-(2,2,2-Trifluoroacetyl)benzoic acid NMR analysis

An In-depth Technical Guide to the NMR Analysis of 2-(2,2,2-Trifluoroacetyl)benzoic acid

Introduction

2-(2,2,2-Trifluoroacetyl)benzoic acid is a key aromatic compound featuring two ortho-substituted, electron-withdrawing groups: a carboxylic acid and a trifluoroacetyl moiety. This unique substitution pattern makes it a valuable building block in medicinal chemistry and materials science. The precise characterization of such molecules is paramount for quality control, reaction monitoring, and understanding structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution.

This guide provides a comprehensive, in-depth analysis of the expected NMR spectroscopic features of 2-(2,2,2-Trifluoroacetyl)benzoic acid. As a Senior Application Scientist, my objective is not merely to present data but to explain the underlying principles that govern the spectral appearance of this molecule. We will delve into a detailed predictive analysis of its ¹H, ¹³C, and ¹⁹F NMR spectra, followed by a robust, field-proven protocol for the acquisition and interpretation of this data. This document is designed for researchers, scientists, and drug development professionals who require a thorough understanding of how to apply multinuclear NMR for the structural verification of complex fluorinated aromatic compounds.

Molecular Structure and Key Features

A definitive NMR analysis begins with a clear understanding of the molecule's structure and the electronic environment of each nucleus.

Caption: Structure of 2-(2,2,2-Trifluoroacetyl)benzoic acid with atom numbering.

The molecule possesses two powerful electron-withdrawing groups (EWGs) ortho to each other on a benzene ring.

-

Carboxylic Acid (-COOH): This group is a meta-director and deactivates the aromatic ring through inductive effects and resonance.

-

Trifluoroacetyl (-COCF₃): This is a very strong EWG due to the inductive effect of the three fluorine atoms and the carbonyl group. It is also a meta-director.

The combined effect of these groups is a significant deshielding of all aromatic protons and carbons. Furthermore, the ortho-positioning of these bulky groups can cause steric hindrance, forcing one or both to twist out of the plane of the benzene ring. This "ortho-effect" can influence conjugation and, consequently, the chemical shifts of the aromatic nuclei[1].

Part 1: Predictive ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region and one signal for the carboxylic acid proton. The chemical shift of benzene is ~7.3 ppm; due to the deshielding effect of the two EWGs, all aromatic protons will appear downfield of this value[2][3].

Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton | Predicted δ (ppm) | Multiplicity | Expected Coupling Constants (Hz) | Rationale |

| H6 | 8.0 - 8.2 | dd | ³J(H6-H5) ≈ 7-8, ⁴J(H6-H4) ≈ 1-2 | Ortho to the -COOH group and meta to the -COCF₃ group. Strongly deshielded. |

| H3 | 7.9 - 8.1 | dd | ³J(H3-H4) ≈ 7-8, ⁴J(H3-H5) ≈ 1-2 | Ortho to the -COCF₃ group and meta to the -COOH group. Strongly deshielded. May show long-range coupling to ¹⁹F. |

| H5 | 7.7 - 7.9 | td | ³J(H5-H6) ≈ 7-8, ³J(H5-H4) ≈ 7-8, ⁴J(H5-H3) ≈ 1-2 | Meta to both EWGs. Appears as a triplet of doublets (or ddd). |

| H4 | 7.6 - 7.8 | td | ³J(H4-H3) ≈ 7-8, ³J(H4-H5) ≈ 7-8, ⁴J(H4-H6) ≈ 1-2 | Para to the -COOH group and meta to the -COCF₃ group. Appears as a triplet of doublets (or ddd). |

| -COOH | 10.0 - 13.0 | br s | None | Highly variable, depends on solvent, concentration, and temperature. Appears as a broad singlet. |

Causality Behind Predictions:

-

Chemical Shifts: The proton ortho to a carbonyl group on a benzene ring is the most deshielded. Therefore, H6 (ortho to -COOH) and H3 (ortho to -COCF₃) are expected to be the furthest downfield. The trifluoroacetyl group is a stronger EWG than the carboxylic acid, suggesting H3 may be slightly more downfield than H6, although steric effects could alter this.

-

Splitting Patterns: The patterns arise from spin-spin coupling. Ortho-coupling (³J) is typically 7-10 Hz, meta-coupling (⁴J) is 2-3 Hz, and para-coupling (⁵J) is often close to 0 Hz[4]. H3 and H6 will appear as doublets of doublets (dd) as they are coupled to one ortho and one meta proton. H4 and H5 are each coupled to two ortho protons and one meta proton, which should result in a triplet of doublets (td) or a doublet of doublet of doublets (ddd)[4].

Part 2: Predictive ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will provide critical information about the carbon skeleton. Due to the molecule's symmetry plane (if the substituents are planar), we expect 9 distinct carbon signals. A key feature will be the splitting of carbon signals due to coupling with the three fluorine atoms (¹⁹F, I=1/2, 100% abundance).

Predicted ¹³C NMR Chemical Shifts and ¹³C-¹⁹F Couplings

| Carbon | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Expected Coupling Constant (Hz) | Rationale |

| C7 (-COOH) | 165 - 170 | s | - | Carbonyl carbon of a carboxylic acid. |

| C8 (-C OCF₃) | 185 - 195 | q | ²J(C-F) ≈ 35-45 | Ketone carbonyl adjacent to a CF₃ group. Deshielded and split into a quartet by the three fluorine atoms[5]. |

| C2 | 135 - 140 | q (small) | ³J(C-F) ≈ 3-5 | Aromatic quaternary carbon attached to the -COCF₃ group. |

| C1 | 133 - 138 | s | - | Aromatic quaternary carbon attached to the -COOH group. |

| C6 | 132 - 135 | s | - | Aromatic CH carbon ortho to -COOH. |

| C4 | 131 - 134 | s | - | Aromatic CH carbon para to -COOH. |

| C3 | 129 - 132 | q (small) | ⁴J(C-F) ≈ 1-2 | Aromatic CH carbon ortho to -COCF₃. |

| C5 | 128 - 131 | s | - | Aromatic CH carbon meta to both groups. |

| C9 (-C F₃) | 115 - 120 | q | ¹J(C-F) ≈ 285-295 | Trifluoromethyl carbon, significantly deshielded and shows a large one-bond C-F coupling[5]. |

Causality Behind Predictions:

-

Carbonyl Carbons (C7, C8): Carbonyl carbons are highly deshielded, appearing far downfield. The ketone carbon (C8) is typically more deshielded than the carboxylic acid carbon (C7).

-

Aromatic Carbons (C1-C6): The quaternary carbons attached to the EWGs (C1, C2) will be downfield in the aromatic region. The protonated carbons will appear in the typical aromatic range of 120-140 ppm. Precise assignment requires 2D NMR.

-

CF₃ Carbon (C9): The carbon directly attached to three fluorine atoms is significantly deshielded and exhibits a very large one-bond coupling constant (¹J(C-F)), making its quartet signal unmistakable.

-

C-F Coupling: The effect of ¹⁹F coupling propagates through bonds. The largest coupling is over one bond (¹J), followed by two bonds (²J), and so on. This is why C9 and C8 show prominent quartets, while the aromatic carbons C2 and C3 will show much smaller quartet splittings[5]. Acquiring a ¹⁹F-decoupled ¹³C spectrum can simplify the aromatic region by collapsing these quartets into singlets, confirming the origin of the splitting[6].

Part 3: Predictive ¹⁹F NMR Spectrum Analysis

¹⁹F NMR is an exceptionally sensitive technique with a wide chemical shift range, making it ideal for analyzing fluorinated compounds[7][8][9].

Predicted ¹⁹F NMR Chemical Shift

| Nucleus | Predicted δ (ppm) (vs. CFCl₃) | Multiplicity | Rationale |

| -COCF₃ | -70 to -78 | s | The chemical shift of trifluoroacetyl groups is sensitive to the electronic environment. This range is typical for TFA groups attached to carbonyls on an aromatic system. In a standard ¹H-decoupled spectrum, the three equivalent fluorine atoms will appear as a single sharp singlet. |

Causality Behind Prediction:

-

The chemical environment of the trifluoroacetyl group is well-defined. Literature values for similar compounds consistently place the resonance in this region[10].

-

In a standard proton-decoupled ¹⁹F experiment, no other magnetically active nuclei are nearby to cause splitting, resulting in a singlet. A proton-coupled spectrum might reveal very small long-range couplings (⁵J(F-H3)), which would appear as a narrow quartet, but this is often unresolved.

Part 4: Experimental Protocols

Trustworthy data is the result of meticulous experimental practice. The following protocols are designed to yield high-quality, reproducible NMR data.

Workflow for Complete NMR Analysis

Caption: Recommended workflow for the complete NMR analysis of the target compound.

A. Sample Preparation Protocol

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is a good starting point. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. Note that the chemical shifts, particularly of the acidic proton, will vary between solvents[11][12].

-

Concentration: Weigh 5-10 mg of 2-(2,2,2-Trifluoroacetyl)benzoic acid for ¹H and ¹⁹F NMR. For a natural abundance ¹³C NMR spectrum, a more concentrated sample (20-50 mg) is recommended to reduce acquisition time.

-

Procedure: a. Place the weighed solid into a clean, dry vial. b. Add ~0.6 mL of the chosen deuterated solvent[13][14]. c. Mix thoroughly until the solid is completely dissolved. d. Prepare a Pasteur pipette with a small, tight plug of glass wool at the bottom of the neck. e. Filter the solution through the pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that can degrade spectral resolution[14]. f. Cap the NMR tube securely.

B. Spectrometer Setup and 1D Data Acquisition

The following are typical parameters for a 400 MHz spectrometer.

| Experiment | Parameter | Recommended Value | Justification |

| ¹H NMR | Pulse Program | zg30 | Standard 30° pulse for quantitative analysis. |

| Spectral Width | 16 ppm | Covers the full range of expected proton signals. | |

| Number of Scans | 8-16 | Sufficient for good signal-to-noise with this sample amount. | |

| Relaxation Delay (d1) | 5 s | Allows for nearly complete T1 relaxation, ensuring accurate integration. | |

| ¹³C NMR | Pulse Program | zgpg30 | Standard 30° pulse with proton power-gating for decoupling. |

| Spectral Width | 240 ppm | Covers the full range from aliphatic to carbonyl carbons. | |

| Number of Scans | 1024 or more | ¹³C is an insensitive nucleus; many scans are needed. | |

| Relaxation Delay (d1) | 2 s | A standard delay for qualitative ¹³C spectra. | |

| ¹⁹F NMR | Pulse Program | zgfhigqn | Standard fluorine experiment with inverse-gated proton decoupling to remove ¹H-¹⁹F coupling without NOE distortion[7]. |

| Spectral Width | 100 ppm | Centered around -75 ppm to adequately cover the region of interest. | |

| Number of Scans | 16-32 | ¹⁹F is a highly sensitive nucleus. | |

| Relaxation Delay (d1) | 5 s | Ensures accurate quantification if needed. |

C. Advanced Analysis with 2D NMR

For unambiguous assignment of all signals, 2D NMR experiments are essential[15][16].

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. It will show cross-peaks between H3-H4, H4-H5, and H5-H6, confirming the connectivity of the aromatic spin system.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It will definitively link H3, H4, H5, and H6 to their respective carbon signals (C3, C4, C5, and C6).

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for determining the overall carbon framework. It shows correlations between protons and carbons over two to three bonds. Key expected correlations include:

-

H6 to C1, C2, C4, C5, and C7.

-

H3 to C1, C2, C4, C5, and C8.

-

These correlations are critical for assigning the quaternary carbons (C1, C2, C7, C8).

-

Conclusion

The NMR analysis of 2-(2,2,2-Trifluoroacetyl)benzoic acid is a multi-faceted process that leverages the power of ¹H, ¹³C, and ¹⁹F nuclei. The predictive analysis presented here, grounded in fundamental principles of chemical shift theory and spin-spin coupling, provides a robust framework for interpreting the experimental data. The strong electron-withdrawing nature of the ortho substituents results in a highly deshielded aromatic system, while the trifluoroacetyl group introduces characteristic ¹³C-¹⁹F and potential ¹H-¹⁹F couplings that serve as powerful diagnostic tools.

By following the detailed experimental protocols for sample preparation and data acquisition, researchers can obtain high-fidelity spectra. The subsequent application of 1D and 2D NMR interpretation techniques will allow for the complete and unambiguous assignment of every proton and carbon signal, leading to unequivocal structural confirmation. This guide serves as a self-validating system, where the predicted data acts as a hypothesis and the experimental protocol provides the means for its verification.

References

-

Dalvit, C., & Vulpetti, A. (2019). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry, 62(5), 2218–2244. [Link]

-

Griffiths, L. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. University of Scranton. [Link]

-

Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. [Link]

-

Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]

-

AK Lectures. (n.d.). Aromatic Hydrogens and Electron Withdrawing Groups. [Link]

-

Navas, M. J., et al. (2012). Principles and Topical Applications of 19F NMR Spectrometry. In Magnetic Resonance Spectroscopy. IntechOpen. [Link]

-

Emsley, J.W., & Phillips, L. (n.d.). Fluorine Coupling Constants. [Link]

-

Schaefer, T., & Peeling, J. (1983). Study of aromatic functional group conformations in solution by nuclear Overhauser enhancement and relaxation techniques. Journal of Magnetic Resonance, 55(3), 377-384. [Link]

-

EPFL. (n.d.). 13C NMR with 1H and 19F double decoupling. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

American Chemical Society. (2020). The ACS Guide to Scholarly Communication. ACS Publications. [Link]

-

Wnuk, S., et al. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280. [Link]

-

Nolis, P., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(17), 10062-10070. [Link]

-

Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

Abraham, R. J., et al. (2001). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons. Magnetic Resonance in Chemistry, 39(8), 491-503. [Link]

-

Chemistry LibreTexts. (2022). 2D NMR Introduction. [Link]

-

ACS Solutions Center. (n.d.). Scholarly Communication Guide for Scientists. [Link]

-

Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. [Link]

-

Rath, N. P., & Smith, G. T. (2015). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Journal of Fluorine Chemistry, 178, 137-147. [Link]

-

Chemistry Stack Exchange. (2021). Why do electron-withdrawing groups deshield outer ring protons?[Link]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

Royal Society of Chemistry. (2015). Supplementary Information: VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

-

Nolis, P., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(17), 10062-10070. [Link]

-

Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1. [Link]

-

Chemistry LibreTexts. (2019). 19.7: An Explanation of Substituent Effects. [Link]

-

University of Puget Sound. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]

-

ResearchGate. (2018). Request PDF: Effect of Electronic Interactions on NMR (1)J(CF) and (2)J(CF) Couplings...[Link]

-

The Organic Chemistry Tutor. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube. [Link]

-

University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

-

Western University. (n.d.). NMR SAMPLE PREPARATION. [Link]

-

Syracuse University Libraries. (2024). Collection Spotlight: ACS Guide to Scholarly Communication. [Link]

-

Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

-

ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. [Link]

-

Wikipedia. (n.d.). Ortho effect. [Link]

-

ACS Solutions Center. (n.d.). Scholarly Communication Guide for Scientists. [Link]

-

Journal of Chemical Education. (2019). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. [Link]

-

University of Calgary. (n.d.). Ch 13 - Aromatic H. [Link]

-

ResearchGate. (2013). Request PDF: Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

-

MDPI. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]

-

Enago Academy. (n.d.). An Overview of the ACS Style Guide. [Link]

-

National Institutes of Health. (2013). New Frontiers and Developing Applications in 19F NMR. [Link]

-

ChemBioChem. (2011). Applications of 19F NMR. [Link]

Sources

- 1. Ortho effect - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. aklectures.com [aklectures.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. ekwan.github.io [ekwan.github.io]

- 6. epfl.ch [epfl.ch]

- 7. pubs.acs.org [pubs.acs.org]

- 8. biophysics.org [biophysics.org]

- 9. chembiobiochem.com [chembiobiochem.com]

- 10. scispace.com [scispace.com]

- 11. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 12. publish.uwo.ca [publish.uwo.ca]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 15. anuchem.weebly.com [anuchem.weebly.com]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Mass Spectrometry of 2-(2,2,2-Trifluoroacetyl)benzoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide on the mass spectrometric analysis of 2-(2,2,2-Trifluoroacetyl)benzoic acid. The content herein is structured to provide not only methodological protocols but also the underlying scientific rationale, reflecting field-proven expertise in analytical chemistry.

Section 1: Foundational Understanding of 2-(2,2,2-Trifluoroacetyl)benzoic acid

2-(2,2,2-Trifluoroacetyl)benzoic acid is a carboxylic acid derivative characterized by the presence of a trifluoroacetyl group on the benzene ring, ortho to the carboxylic acid. This substitution pattern and the strong electron-withdrawing nature of the trifluoromethyl group significantly influence the molecule's physicochemical properties, such as its acidity and fragmentation behavior in a mass spectrometer. A precise understanding of its structure is fundamental for interpreting mass spectral data.

Molecular Structure and Properties

The molecular formula of 2-(2,2,2-Trifluoroacetyl)benzoic acid is C₉H₅F₃O₃. Its structure consists of a benzoic acid core with a trifluoroacetyl substituent at the 2-position. This structure dictates its behavior during ionization and subsequent fragmentation.

Figure 1: Structure of 2-(2,2,2-Trifluoroacetyl)benzoic acid.

Section 2: Core Mass Spectrometry Protocols

The successful analysis of 2-(2,2,2-Trifluoroacetyl)benzoic acid by mass spectrometry hinges on the appropriate selection of experimental parameters. This section details the critical aspects from sample preparation to data acquisition.

Sample Preparation and Solubilization

The analyte's solubility and the compatibility of the solvent with the chosen ionization source are paramount.

Step-by-Step Protocol:

-

Primary Solvent Selection: Due to its polar nature, 2-(2,2,2-Trifluoroacetyl)benzoic acid exhibits good solubility in common polar organic solvents. Methanol or acetonitrile are recommended as primary solvents.

-

Working Solution Preparation: Prepare a stock solution of 1 mg/mL in the chosen primary solvent. For analysis, dilute this stock solution to a working concentration range of 1-10 µg/mL using a solvent mixture compatible with the LC-MS system, typically a combination of acetonitrile and water.

-

pH Modification (Optional but Recommended): For positive ion mode analysis, the addition of 0.1% formic acid to the final solution is advised to promote protonation ([M+H]⁺). For negative ion mode, the inherent acidity of the compound is often sufficient, but the addition of a small amount of a basic modifier like ammonium hydroxide can enhance deprotonation ([M-H]⁻).

Ionization Source Selection and Rationale

The choice of ionization technique is critical for generating ions of the analyte with sufficient intensity and stability.

-

Electrospray Ionization (ESI): As a soft ionization technique, ESI is well-suited for polar molecules like 2-(2,2,2-Trifluoroacetyl)benzoic acid. It typically generates intact molecular ions with minimal in-source fragmentation, making it ideal for accurate mass determination and precursor ion selection in MS/MS experiments. Given the presence of the acidic carboxylic acid group, ESI in negative ion mode is expected to be highly efficient, producing a strong [M-H]⁻ signal.

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is a viable alternative, particularly for less polar analytes or when matrix effects are a concern with ESI. APCI involves gas-phase ionization and can sometimes induce more in-source fragmentation, which can be either a drawback or an advantage depending on the analytical goal.

Table 1: Comparison of Ionization Techniques

| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |

| Principle | Ionization from charged droplets | Gas-phase chemical ionization |

| Analyte Polarity | Best for polar and ionic compounds | Broad range, including less polar compounds |

| Fragmentation | Soft ionization, minimal fragmentation | Can induce in-source fragmentation |

| Matrix Effects | More susceptible | Less susceptible |

| Primary Ion | [M+H]⁺ or [M-H]⁻ | [M+H]⁺ or [M-H]⁻ |

Mass Analyzer Settings and Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) is indispensable for structural confirmation. This involves the isolation of a precursor ion and its subsequent fragmentation through collision-induced dissociation (CID).

Experimental Workflow for MS/MS:

Figure 2: Workflow for MS/MS analysis of 2-(2,2,2-Trifluoroacetyl)benzoic acid.

Predicted Fragmentation Pathways:

The fragmentation of the [M-H]⁻ ion of 2-(2,2,2-Trifluoroacetyl)benzoic acid is anticipated to follow several key pathways, providing a characteristic fingerprint for identification.

-

Decarboxylation: The loss of carbon dioxide (CO₂) from the carboxylate group is a highly probable fragmentation event, leading to a fragment ion with a mass loss of 44 Da.

-

Loss of Trifluoromethyl Radical: Cleavage of the C-C bond between the carbonyl and the trifluoromethyl group can result in the loss of a •CF₃ radical.

-

Combined Losses: Sequential fragmentation events, such as the loss of CO₂ followed by other neutral losses, can also occur.

Section 3: Data Interpretation and Validation

Accurate interpretation of the mass spectrum is crucial for the confident identification of the analyte.

Table 2: Key m/z Values for Identification

| Ion | Description | Mode | Calculated Monoisotopic Mass (Da) |

| [M-H]⁻ | Deprotonated molecule | Negative | 217.0067 |

| [M+H]⁺ | Protonated molecule | Positive | 219.0218 |

| [M-H-CO₂]⁻ | Loss of carbon dioxide | Negative | 173.0169 |

Section 4: References

An In-depth Technical Guide on the Physical Properties of 2-(2,2,2-Trifluoroacetyl)benzoic Acid: A Comparative Analysis

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive examination of the anticipated physical properties of 2-(2,2,2-Trifluoroacetyl)benzoic acid. Direct experimental data for this specific ortho-isomer is notably absent in readily available scientific literature and chemical databases. Therefore, this document employs a comparative analysis of its structural isomers, 3-(2,2,2-trifluoroacetyl)benzoic acid and 4-(trifluoroacetyl)benzoic acid, alongside related ortho-substituted analogs, 2-(trifluoromethyl)benzoic acid and 2-(2,2,2-trifluoroethoxy)benzoic acid. Through this lens, we will project the physicochemical characteristics of the title compound, offering a valuable resource for researchers and drug development professionals interested in its potential applications. This guide will delve into the expected molecular structure, spectroscopic signatures, and solubility profiles, providing a robust, data-driven estimation of its properties.

Introduction: The Significance of the Trifluoroacetyl Moiety in Drug Discovery

The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal chemistry. The trifluoroacetyl group (-COCF₃), in particular, imparts a unique combination of electronic and steric properties that can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. When appended to a pharmacologically relevant scaffold such as benzoic acid, the trifluoroacetyl group can serve as a powerful modulator of acidity, lipophilicity, and intermolecular interactions.

This guide focuses on the physical properties of 2-(2,2,2-Trifluoroacetyl)benzoic acid, a molecule of significant interest due to the ortho-positioning of the trifluoroacetyl and carboxylic acid groups. This arrangement is expected to lead to distinct intramolecular interactions that will differentiate its properties from its meta and para isomers. The following sections will provide a detailed comparative analysis to build a comprehensive physicochemical profile of this elusive compound.

Molecular Structure and Identification: A Comparative Overview

A foundational understanding of a molecule's physical properties begins with its structure. The chemical structures of 2-(2,2,2-Trifluoroacetyl)benzoic acid and its comparators are presented below.

Caption: Structural relationship between the target compound and its comparators.

The table below summarizes the key identifiers for the comparator compounds. The absence of a CAS number for 2-(2,2,2-Trifluoroacetyl)benzoic acid underscores its current lack of extensive characterization.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-(2,2,2-Trifluoroacetyl)benzoic acid | 213598-05-1 | C₉H₅F₃O₃ | 218.13[1] |

| 4-(Trifluoroacetyl)benzoic acid | 58808-59-6 | C₉H₅F₃O₃ | 218.13[2][3] |

| 2-(Trifluoromethyl)benzoic acid | 433-97-6 | C₈H₅F₃O₂ | 190.12[4][5] |

| 2-(2,2,2-Trifluoroethoxy)benzoic acid | 35480-46-7 | C₉H₇F₃O₃ | 220.14[6] |

Physicochemical Properties: A Data-Driven Estimation

The physical state, melting point, and boiling point are fundamental properties that dictate a compound's handling, purification, and formulation. By examining the known values for our comparator set, we can infer the likely properties of 2-(2,2,2-Trifluoroacetyl)benzoic acid.

| Compound Name | Physical Form | Melting Point (°C) | Boiling Point (°C) |

| 3-(2,2,2-Trifluoroacetyl)benzoic acid | White to off-white crystalline solid[1] | Not available | Not available |

| 4-(Trifluoroacetyl)benzoic acid | White to off-white solid[7] | Not available | Not available |

| 2-(Trifluoromethyl)benzoic acid | Crystalline powder[8] | 107-110[5][8] | 247[5] |

| 2-(2,2,2-Trifluoroethoxy)benzoic acid | Solid | Not available | Not available |

| 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | White to almost white powder to crystal | 121 - 125[9] | Not available |

Based on this data, 2-(2,2,2-Trifluoroacetyl)benzoic acid is expected to be a white or off-white crystalline solid at room temperature. The ortho-positioning of the bulky trifluoroacetyl group may lead to steric hindrance that could potentially lower its melting point compared to a more symmetrically substituted isomer like the 4-isomer. However, intramolecular hydrogen bonding between the carboxylic acid proton and the acetyl oxygen could increase its melting point relative to what might be expected from steric effects alone.

Solubility Profile: Projecting Behavior in Aqueous and Organic Media

The solubility of a compound is critical for its application in both biological and synthetic contexts. The trifluoroacetyl group is a strong electron-withdrawing group, which will increase the acidity of the carboxylic acid, thereby influencing its solubility in aqueous bases.

-

Aqueous Solubility: Benzoic acid itself has limited solubility in water, which increases with temperature. The presence of the polar trifluoroacetyl group might slightly enhance aqueous solubility compared to benzoic acid. However, it is anticipated to remain sparingly soluble in neutral water. In alkaline solutions, it will readily deprotonate to form a highly soluble carboxylate salt.

-

Organic Solubility: Like its isomers, 2-(2,2,2-Trifluoroacetyl)benzoic acid is expected to exhibit good solubility in polar organic solvents such as methanol, ethanol, DMSO, and ethyl acetate.[1][7]

Spectroscopic Characterization: Predicting the Signature Fingerprints

Spectroscopic data provides a unique fingerprint for a molecule and is essential for its identification and characterization. While experimental spectra for 2-(2,2,2-Trifluoroacetyl)benzoic acid are unavailable, we can predict the key features based on the known data of its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the carboxylic acid proton. The aromatic region will likely display a complex multiplet pattern due to the ortho-substitution. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

¹³C NMR: The carbon NMR will show distinct signals for the carboxyl carbon, the carbonyl carbon of the acetyl group, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the aromatic carbons.

¹⁹F NMR: A single resonance, likely a singlet, is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic absorptions of the carboxylic acid and ketone functionalities.

-

O-H Stretch: A broad absorption band is expected in the region of 3300-2500 cm⁻¹ corresponding to the hydrogen-bonded O-H stretching of the carboxylic acid.

-

C=O Stretch: Two distinct carbonyl stretching bands are anticipated. One for the carboxylic acid C=O, typically around 1700-1680 cm⁻¹, and another for the ketone C=O of the trifluoroacetyl group, likely at a slightly higher wavenumber.

-

C-F Stretch: Strong C-F stretching bands will be present in the fingerprint region, typically between 1300 and 1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will be crucial for determining the molecular weight and fragmentation pattern.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak corresponding to the exact mass of C₉H₅F₃O₃.

-

Fragmentation: Characteristic fragmentation patterns would include the loss of the trifluoromethyl group (-CF₃), the carboxyl group (-COOH), and potentially the entire trifluoroacetyl group (-COCF₃).

Caption: Predictive workflow for estimating the properties of the target compound.

Experimental Protocols: A Guide to Characterization

For researchers who successfully synthesize 2-(2,2,2-Trifluoroacetyl)benzoic acid, the following experimental protocols are recommended for its thorough characterization.

Determination of Melting Point

-

Sample Preparation: A small amount of the dry, crystalline solid is placed in a capillary tube.

-

Instrumentation: A calibrated melting point apparatus is used.

-

Procedure: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature range from the appearance of the first liquid droplet to complete liquefaction is recorded.

Acquisition of NMR Spectra

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.[10]

-

Procedure: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired using standard pulse sequences.

-

Data Processing: The resulting free induction decays (FIDs) are Fourier transformed, and the spectra are phased and referenced.

Acquisition of IR Spectrum

-

Sample Preparation: The solid sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Procedure: A background spectrum is collected, followed by the sample spectrum.

-

Data Analysis: The positions and shapes of the absorption bands are analyzed to identify functional groups.

Acquisition of Mass Spectrum

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Gas Chromatography-Mass Spectrometry - GC-MS) is used.

-

Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratios of the resulting ions are measured.

-

Data Analysis: The molecular ion peak and fragmentation pattern are analyzed to confirm the molecular weight and structure.

Conclusion and Future Outlook

While a definitive experimental profile of 2-(2,2,2-Trifluoroacetyl)benzoic acid remains to be established, this in-depth comparative analysis provides a robust and scientifically grounded estimation of its physical properties. It is anticipated to be a white crystalline solid with a distinct spectroscopic signature reflecting its ortho-substituted benzoic acid structure bearing a trifluoroacetyl group. Its solubility is expected to be favorable in polar organic solvents and aqueous bases.

The synthesis and thorough characterization of 2-(2,2,2-Trifluoroacetyl)benzoic acid would be a valuable contribution to the field of medicinal and materials chemistry. The data presented in this guide provides a strong foundation for future research endeavors and will aid scientists in the rational design and development of novel molecules incorporating this intriguing structural motif.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2,2,2-Trifluoroethoxy)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoroacetyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Chem-Impex. (n.d.). 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 4-(Trifluoroacetylamino)benzoic acid, TMS derivative. National Institute of Standards and Technology. Retrieved from [Link]

- Google Patents. (n.d.). US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids.

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemical Identity of 2-(Trifluoromethyl)benzoic Acid: Properties and Applications. Retrieved from [Link]

Sources

- 1. 3-(2,2,2-trifluoroacetyl)benzoic acid;CAS No.:213598-05-1 [chemshuttle.com]

- 2. 4-(Trifluoroacetyl)benzoic acid | C9H5F3O3 | CID 143579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(Trifluoroacetyl)benzoic acid = 97.0 HPLC 58808-59-6 [sigmaaldrich.com]

- 4. 2-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(Trifluoromethyl)benzoic acid 98 433-97-6 [sigmaaldrich.com]

- 6. 2-(2,2,2-Trifluoroethoxy)benzoic acid | C9H7F3O3 | CID 11528644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 58808-59-6: 4-(trifluoroacetyl)benzoic acid [cymitquimica.com]

- 8. 2-(Trifluoromethyl)benzoic acid | 433-97-6 [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. rsc.org [rsc.org]

An In-Depth Technical Guide on the Safe Handling of 2-(2,2,2-Trifluoroacetyl)benzoic Acid and Structurally Related Compounds

Section 1: Hazard Identification and Classification

Based on data from related compounds, 2-(2,2,2-Trifluoroacetyl)benzoic acid is anticipated to be classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

GHS Classification (Anticipated):

Hazard Statements (Anticipated):

Signal Word: Warning[2]

Pictogram:

-

GHS07: Exclamation Mark

Section 2: Physical and Chemical Properties

A summary of the key physical and chemical properties is presented in the table below. Data for water solubility is based on related compounds and suggests low solubility.

| Property | Value | Source |

| Physical State | Solid | [2] |

| Appearance | White | [2] |

| Odor | No information available | [2] |

| Water Solubility | Insoluble in water | [2] |

| Molecular Formula | C9H5F3O3 | [1] |